molecular formula C22H22F2N2O2 B5232211 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

Cat. No. B5232211
M. Wt: 384.4 g/mol
InChI Key: JVVQJAVXXMKHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This chemical compound is also known as DFB, and it is a potent inhibitor of the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and DFB has been shown to inhibit this process, thereby increasing the concentration of dopamine in the brain.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol involves the inhibition of the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is believed to be responsible for the therapeutic effects of the compound. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol are complex and not fully understood. The compound has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects. The compound has been shown to have a low toxicity profile, but further studies are needed to fully understand its safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is its potency as a dopamine transporter inhibitor. This makes it an attractive compound for studying the role of dopamine in various neurological disorders. However, the complex synthesis of the compound and its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. One direction is to study its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another direction is to study its potential use in the treatment of depression and anxiety. Further studies are also needed to fully understand the safety profile of the compound and its potential side effects.
Conclusion:
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and substance abuse disorders. The compound's mechanism of action involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the brain. The compound has a low toxicity profile, but further studies are needed to fully understand its safety profile. Overall, 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has significant potential as a therapeutic agent, and further research is needed to fully understand its applications.

Synthesis Methods

The synthesis of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex process that involves several steps. The first step involves the synthesis of the intermediate 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidone, which is then reduced to the final product, 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for the treatment of various neurological disorders. Some of the disorders that have been studied include Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The compound has also been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O2/c23-18-6-7-20(24)17(12-18)15-26-10-8-22(27,9-11-26)14-19-13-21(25-28-19)16-4-2-1-3-5-16/h1-7,12-13,27H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVQJAVXXMKHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

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